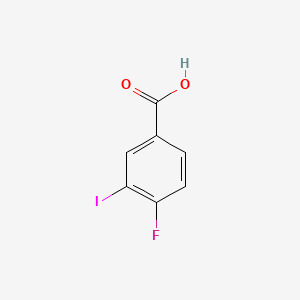

4-Fluoro-3-iodobenzoic acid

説明

Significance of Halogen Substitution in Aromatic Systems

The substitution of hydrogen with halogen atoms (fluorine, chlorine, bromine, and iodine) on an aromatic ring is a fundamental strategy in organic chemistry to modulate a molecule's properties. solubilityofthings.com Halogenation can significantly alter the electron density of the aromatic ring. numberanalytics.com While halogens are deactivating substituents, meaning they lower the rate of electrophilic aromatic substitution compared to hydrogen, they are notable for being ortho-, para- directors. masterorganicchemistry.com This directing effect is due to the ability of their lone pairs to stabilize the carbocation intermediate formed during the reaction. masterorganicchemistry.com

The type of halogen and its position on the ring have distinct effects. Fluorine, being highly electronegative, often enhances metabolic stability and lipophilicity in drug candidates, which can improve their absorption and distribution in biological systems. solubilityofthings.com Iodine, with its larger atomic size and lower electronegativity, can be used to introduce steric bulk and is also valuable in radiolabeling studies. solubilityofthings.com The presence of halogens provides reactive handles for further chemical modifications, such as cross-coupling reactions, which are pivotal in constructing more complex molecular architectures. solubilityofthings.com

Overview of Benzoic Acid Derivatives as Research Scaffolds

Benzoic acid and its derivatives are fundamental building blocks in chemical synthesis and drug discovery. preprints.orgresearchgate.net The benzoic acid scaffold, consisting of a benzene (B151609) ring attached to a carboxylic acid group, is a common feature in many biologically active compounds and functional materials. preprints.orgresearchgate.net The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a vast chemical space.

In medicinal chemistry, benzoic acid derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and antimicrobial compounds. preprints.orgacs.orgnih.gov The aromatic ring can be substituted at various positions to optimize interactions with biological targets, leading to enhanced potency and selectivity. nih.gov In materials science, these derivatives are used in the synthesis of polymers and liquid crystals, where their rigid aromatic core and the potential for hydrogen bonding influence the material's properties. solubilityofthings.com

Unique Research Interest in 4-Fluoro-3-iodobenzoic Acid

Among the vast family of halogenated benzoic acids, this compound has garnered specific research interest due to the unique interplay of its two different halogen substituents. solubilityofthings.com The presence of both a fluorine and an iodine atom on the same benzoic acid ring creates a molecule with distinct electronic and steric properties. cymitquimica.com The fluorine atom at the 4-position and the iodine atom at the 3-position influence the acidity and reactivity of the carboxylic acid group and the aromatic ring itself. cymitquimica.com

This particular substitution pattern makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. solubilityofthings.comontosight.ai Researchers utilize this compound as a building block to introduce the fluoro and iodo groups into larger structures, which can be crucial for biological activity or for use as tracers in medical imaging. solubilityofthings.comontosight.ai The distinct reactivity of the C-I bond compared to the C-F bond allows for selective chemical transformations, making it a versatile tool for creating novel compounds with potentially enhanced therapeutic or material properties. solubilityofthings.com

Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₄FIO₂ |

| IUPAC Name | This compound |

| CAS Number | 403-18-9 |

| Molecular Weight | 266.01 g/mol |

| Appearance | White to off-white solid powder |

| Melting Point | 176.6-177 °C |

| Boiling Point | 339 °C |

| Solubility | More soluble in polar solvents like water and alcohols. |

This table contains data sourced from multiple references. solubilityofthings.comnih.govchemicalbook.comsigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluoro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSOHJRYPQRTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274507 | |

| Record name | 4-fluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-18-9 | |

| Record name | 4-fluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 4 Fluoro 3 Iodobenzoic Acid

Established Synthetic Pathways for 4-Fluoro-3-iodobenzoic Acid

The synthesis of this compound can be achieved through several distinct pathways, utilizing various commercially available precursors and reaction conditions.

Direct Halogenation Approaches

Direct halogenation involves introducing an iodine atom onto a pre-existing 4-fluorobenzoic acid framework. While specific methods for the direct iodination of 4-fluorobenzoic acid to yield the 3-iodo isomer are not extensively detailed in the provided results, the principle is demonstrated in related reactions. For instance, direct iodination and bromination of 2,3,4-trifluorobenzoic acid can be performed in a single step using an iodinating or brominating agent in the presence of an oxidizing agent. google.com This suggests that similar electrophilic aromatic substitution strategies could be adapted. Methods for aromatic iodination of deactivated arenes, such as those containing a carboxyl group, have been developed using reagents like iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid. nih.gov

Multi-step Synthetic Sequences

Multi-step synthesis provides a more controlled, albeit longer, route to the target molecule. An analogous multi-step pathway for a related compound, 2,3,4-trifluoro-5-iodobenzoic acid, involves a three-step sequence: nitration of the starting benzoic acid, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodine atom. google.com Another relevant multi-step process is the synthesis of 4-fluoro-3-iodobenzaldehyde (B1311838) from 4-fluoro-3-iodotoluene (B1295844). This two-step sequence involves a radical bromination of the methyl group, followed by oxidation to the aldehyde, which could then be further oxidized to the desired carboxylic acid. chemicalbook.com

Reflux Methods in Synthesis

The use of reflux is a common technique to provide the necessary thermal energy for many organic reactions. In the synthesis of a precursor to the target molecule, 4-fluoro-3-iodotoluene is refluxed with N-Bromosuccinimide (NBS) and a radical initiator for several hours. chemicalbook.com Saponification of ester precursors to benzoic acids is also typically carried out under reflux with a base like potassium hydroxide (B78521) in an alcohol-water mixture. orgsyn.org Furthermore, a patented method for synthesizing a related compound, 3-hydroxy-4-fluorobenzoic acid, involves a reflux period of four hours after the addition of concentrated sulfuric acid. google.com

Precursor Transformations (e.g., from 4-fluorobenzoic acid and sodium iodide)

A specific method for synthesizing this compound involves the reaction of 4-fluorobenzoic acid with sodium iodide and diethylaminoethyl chloride. biosynth.com This pathway highlights a direct transformation from the readily available 4-fluorobenzoic acid precursor.

Preparation from Commercially Available Precursors

The synthesis of this compound and its derivatives often starts from readily available chemical building blocks. Key precursors mentioned in synthetic routes include 4-fluorobenzoic acid, 3-amino-4-fluorobenzoic acid, and 4-fluoro-3-iodotoluene. biosynth.comchemicalbook.comorgsyn.org The accessibility of these starting materials is crucial for the practical application of these synthetic methodologies.

Overview of Synthetic Pathways

| Pathway | Precursor(s) | Key Reagents/Conditions | Product |

| Precursor Transformation | 4-Fluorobenzoic acid | Sodium iodide, Diethylaminoethyl chloride | This compound biosynth.com |

| Multi-step (Aldehyde Route) | 4-Fluoro-3-iodotoluene | 1. NBS, Benzoyl peroxide, Reflux2. NaHCO₃, DMSO3. (Oxidation) | This compound (via aldehyde) chemicalbook.com |

| Multi-step (Sandmeyer Analogy) | 4-Fluorobenzoic acid | 1. Nitration2. Reduction3. Diazotization, KI | This compound google.com |

| Direct Halogenation (Analogy) | 4-Fluorobenzoic acid | Iodic acid, H₂SO₄, Ac₂O, AcOH | This compound nih.gov |

Functional Group Interconversions and Derivatization

The presence of three distinct functional groups—a carboxylic acid, an iodine atom, and a fluorine atom—makes this compound a versatile substrate for further chemical modification. myskinrecipes.com

The carboxylic acid group can undergo a variety of standard transformations. Esterification can be achieved by reacting it with an alcohol in the presence of an acid catalyst. researchgate.net These esters can then be converted into hydrazides by reacting with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net Further cyclization of such derivatives can lead to heterocyclic structures like 1,3,4-oxadiazoles. researchgate.netresearchgate.net Amide bond formation is another key reaction, often facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to link the carboxylic acid to primary or secondary amines. nih.govnih.gov

The iodine atom is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. myskinrecipes.com Its halogenated aromatic structure makes it an ideal substrate for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. myskinrecipes.comossila.com These reactions are fundamental in constructing more complex molecular architectures. However, it is noted that in some palladium-catalyzed C-N cross-coupling reactions, the iodide byproduct can have an inhibitory effect on the catalyst, a factor that must be considered in reaction design. nih.gov

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. However, its presence significantly influences the electronic properties of the molecule, affecting the reactivity of the other functional groups and the biological properties of its derivatives.

Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Resulting Functional Group/Structure |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester researchgate.net |

| Carboxylic Acid | Amide Coupling | Amine, EDC | Amide nih.govnih.gov |

| Carboxylic Acid | Hydrazide Formation | Hydrazine hydrate (from ester) | Hydrazide researchgate.netresearchgate.net |

| Iodine | Suzuki Coupling | Boronic acid, Pd catalyst, Base | Biaryl |

| Iodine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne ossila.com |

| Iodine | C-N Coupling | Amine, Pd catalyst, Base | Aryl-amine nih.gov |

Esterification Reactions (e.g., Ethyl and Methyl Ester Synthesis)

The conversion of the carboxylic acid moiety of this compound into an ester is a fundamental derivatization strategy. This transformation is often performed to protect the carboxylic acid group or to modify the compound's solubility and reactivity for subsequent reactions. The most common methods for synthesizing its methyl and ethyl esters involve acid-catalyzed esterification, also known as Fischer esterification.

This reaction is typically carried out by refluxing the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol), which also serves as the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol.

Interactive Data Table: Typical Conditions for Esterification

| Ester Product | Alcohol | Catalyst | Reaction Condition | Typical Yield (%) |

| Methyl 4-fluoro-3-iodobenzoate | Methanol | H₂SO₄ | Reflux | >80 |

| Ethyl 4-fluoro-3-iodobenzoate | Ethanol | H₂SO₄ or HCl | Reflux | >80 |

Note: Yields are generalized from standard Fischer esterification procedures for similar aromatic acids. researchgate.net

Conversion to Acyl Chlorides (e.g., 4-fluoro-3-iodobenzoyl chloride)

For reactions requiring a more activated carboxylic acid derivative, this compound is frequently converted into its corresponding acyl chloride, 4-fluoro-3-iodobenzoyl chloride. Acyl chlorides are highly reactive electrophiles used in a variety of reactions, including Friedel-Crafts acylations and the formation of amides and esters under mild conditions.

The most common and efficient method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). ossila.commasterorganicchemistry.com This reaction proceeds readily, often with gentle heating or at room temperature. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. masterorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to accelerate the reaction. msu.eduyoutube.com

Interactive Data Table: Reagents for Acyl Chloride Formation

| Reagent | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts simplify purification; cost-effective. masterorganicchemistry.comyoutube.com |

| Oxalyl Chloride ((COCl)₂) | CO₂(g), CO(g), HCl(g) | Milder conditions, also produces gaseous byproducts. |

Advanced Synthetic Applications as a Building Block

The presence of the iodine atom makes this compound and its derivatives ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Construction of Bioactive Bicyclic Heterocycles

Phthalides, or 3-isobenzofuranones, are a class of bicyclic lactones found in many natural products with diverse biological activities. A modern and efficient route to synthesize substituted phthalides involves a one-pot domino reaction starting from ortho-halobenzoic acids, such as this compound. rsc.orgossila.com

This process typically utilizes a copper-catalyzed or palladium-free Sonogashira coupling between the ortho-iodobenzoic acid and a terminal alkyne. rsc.org The reaction first forms a 2-alkynylbenzoic acid intermediate. This intermediate then undergoes an intramolecular 5-exo-dig cyclization, where the carboxylate group attacks the alkyne to form the five-membered lactone ring of the phthalide (B148349) scaffold. ossila.com The regioselectivity of this cyclization (5-exo vs. 6-endo) can sometimes be controlled by reaction temperature, with lower temperatures favoring the formation of the phthalide. ossila.com

Isocoumarins are isomers of coumarins and represent another important class of bicyclic lactones with significant pharmacological properties. scispace.com Similar to phthalide synthesis, isocoumarins can be prepared from ortho-iodobenzoic acids and terminal alkynes through Sonogashira-type reactions. ossila.comscispace.com

In this case, the reaction is designed to favor a 6-endo-dig cyclization of the 2-alkynylbenzoic acid intermediate. This is often achieved by using a palladium-phosphine complex catalyst system, sometimes with a zinc chloride (ZnCl₂) co-catalyst, in a solvent like DMF. scispace.com The choice of catalyst and reaction conditions, particularly temperature, can be tuned to selectively yield the six-membered isocoumarin (B1212949) ring over the five-membered phthalide ring. ossila.comscispace.com

The Sonogashira reaction is a prime example of the broader utility of palladium catalysis in synthesizing bicyclic heterocycles from precursors like this compound. The field of palladium-catalyzed C-H activation and cyclization offers numerous advanced strategies for molecular construction. nih.govnih.gov

For instance, the carboxylate group in benzoic acid derivatives can act as a directing group to facilitate palladium-catalyzed ortho-C-H functionalization. nih.govnih.govresearchgate.net This allows for the introduction of various groups at the position adjacent to the carboxylate. Subsequent intramolecular reactions, such as lactonization, can then be used to form fused ring systems. While the Sonogashira reaction relies on the pre-existing halogen (iodine), these C-H activation strategies represent an alternative and complementary approach to building complex heterocyclic scaffolds, highlighting the versatility of palladium catalysis in modern organic synthesis.

Synthesis of Hypervalent Iodine Reagents

This compound serves as a valuable precursor for the synthesis of hypervalent iodine(III) reagents, which are prized for their unique reactivity as oxidants and group-transfer agents. The proximity of the carboxylic acid to the iodine atom allows for the formation of stable, cyclic structures known as benziodoxolones.

Preparation of Pseudocyclic Benziodoxole Tosylates

Pseudocyclic benziodoxole tosylates are a class of stable and highly electrophilic hypervalent iodine(III) reagents. While a specific synthetic procedure starting from this compound is not extensively detailed in readily available literature, their preparation can be reliably inferred from established general methods for substituted 2-iodobenzoic acids.

One common and effective strategy involves a two-step process. The first step is the oxidation of the iodine atom in the 2-iodobenzoic acid precursor. This is typically achieved using a potent oxidizing agent. For instance, treatment with Oxone (potassium peroxymonosulfate) in water is a standard method to convert 2-iodobenzoic acids into their corresponding 1-hydroxybenziodoxolones.

In the second step, the resulting 1-hydroxybenziodoxolone is treated with an acid to form the desired tosylate salt. The reaction with p-toluenesulfonic acid (TsOH) facilitates a ligand exchange at the iodine(III) center, replacing the hydroxyl group with a tosylate group to yield the final pseudocyclic benziodoxole tosylate. This product is characterized by a cyclic structure where the carboxylate oxygen is coordinated to the iodine atom, forming a stable five-membered ring.

A general synthetic pathway is outlined below:

| Step | Reactants | Reagents | Product |

| 1. Oxidation | This compound | Oxone (2KHSO₅·KHSO₄·K₂SO₄), H₂O | 1-Hydroxy-4-fluoro-1,2-benziodoxol-3(1H)-one |

| 2. Tosylation | 1-Hydroxy-4-fluoro-1,2-benziodoxol-3(1H)-one | p-Toluenesulfonic acid (TsOH) | 4-Fluoro-1-(tosyloxy)-1,2-benziodoxol-3(1H)-one |

This methodology provides access to powerful electrophilic reagents that can be utilized in a variety of subsequent chemical transformations.

Mechanism of Fluoro-benziodoxole Reagent Formation

The formation of a fluoro-benziodoxole tosylate from this compound proceeds through a distinct mechanistic sequence involving oxidation and cyclization, followed by ligand exchange.

Step 1: Oxidation of Iodine The process begins with the oxidation of the iodine atom in this compound from the I(I) to the I(III) state. Using an oxidant like Oxone, the iodine atom is attacked by the nucleophilic peroxide species, leading to the formation of an intermediate iodosyl (B1239551) compound, specifically 2-iodyl-4-fluorobenzoic acid.

Step 2: Intramolecular Cyclization The key step in forming the benziodoxole ring is an intramolecular cyclization. The carboxylic acid group, being positioned ortho to the hypervalent iodine center, acts as an internal nucleophile. The carbonyl oxygen attacks the electrophilic iodine(III) center. This nucleophilic attack is followed by proton transfer steps to form the stable, five-membered cyclic structure of 1-hydroxy-4-fluoro-1,2-benziodoxol-3(1H)-one. This cyclic structure is a pseudocyclic system, often referred to as a pseudobenziodoxole, due to the covalent bond and a coordinate bond within the ring.

Step 3: Tosylation The final step is the conversion of the hydroxybenziodoxolone to the tosylate derivative. This is an acid-base reaction or ligand exchange process. The oxygen of the hydroxyl group on the iodine atom is protonated by p-toluenesulfonic acid, forming a good leaving group (water). The tosylate anion then coordinates to the iodine center, yielding the final pseudocyclic benziodoxole tosylate product and a molecule of water. The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring is expected to increase the electrophilicity of the iodine center, potentially facilitating both the initial oxidation and the final ligand exchange step.

Integration into DNA-Encoded Libraries (DELs)

DNA-Encoded Library (DEL) technology enables the synthesis and screening of massive chemical libraries (billions of molecules) by attaching a unique DNA barcode to each chemical structure. The development of chemical reactions that are compatible with the delicate structure of DNA is paramount to this field. Hypervalent iodine reagents derived from precursors like this compound are valuable in this context due to their reactivity under mild, often photochemical, conditions that are amenable to aqueous environments.

Photoreduction of DNA-Conjugated Aryl Halides

Photoreduction provides a method to generate aryl radicals from aryl halides under gentle, light-mediated conditions suitable for DEL synthesis. In this process, a DNA-conjugated aryl halide can be converted into a reactive aryl radical intermediate. While specific examples detailing the use of reagents from this compound are not prominent, hypervalent iodine compounds can act as potent photo-oxidants to facilitate such transformations. Under visible light irradiation, a photocatalyst is typically excited and can then reduce the DNA-conjugated aryl halide, cleaving the carbon-halogen bond to form an aryl radical. This radical can then be trapped by a hydrogen atom source to achieve net photoreduction, or it can be used in subsequent bond-forming reactions. The mildness of using light as a traceless reagent is highly advantageous for preserving the integrity of the DNA barcode.

C–H Arylation of Heteroarenes

Direct C–H arylation is a powerful strategy for diversifying molecular scaffolds within a DEL. This reaction allows for the formation of C–C bonds by coupling an aryl group directly onto a heteroarene without prior functionalization of the heterocycle. Hypervalent iodine reagents are well-suited for this purpose. An aryl-iodonium salt, which can be derived from this compound, can serve as the aryl source. In a typical photoredox-catalyzed cycle, the hypervalent iodine reagent is reduced by an excited photocatalyst to generate an aryl radical. This electrophilic radical can then attack an electron-rich, DNA-conjugated heteroarene (such as an indole (B1671886) or pyrrole) to form a new C–C bond. This method avoids harsh reagents and high temperatures, making it compatible with the constraints of on-DNA synthesis and enabling the introduction of diverse aryl fragments into the library.

Employment in Radical Alkynylations via Photoredox Catalysis

Derivatives of this compound have been successfully employed in the synthesis of reagents for radical alkynylations. Specifically, ethynylbenziodoxolone (EBX) reagents bearing a fluorine substituent have been prepared and utilized in photoredox-catalyzed reactions to introduce alkyne moieties into organic molecules.

The synthesis of these fluorinated EBX reagents begins with the corresponding 4-fluoro-2-iodobenzoic acid, which is first oxidized and then reacted with a terminal alkyne. The resulting reagent is a stable, solid compound that serves as an excellent source of alkynyl radicals under photocatalytic conditions.

In a typical reaction, a photocatalyst (such as an iridium or ruthenium complex, or an organic dye) absorbs visible light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with a radical precursor (e.g., from a carboxylic acid or an alkyl trifluoroborate) to generate an alkyl or acyl radical. This radical then adds to the alkyne portion of the 4-fluoro-substituted EBX reagent. This addition is followed by fragmentation, which releases the desired alkynylated product and a benziodoxole radical. This process allows for the efficient formation of C(sp³)–C(sp) or C(sp²)–C(sp) bonds under exceptionally mild conditions.

Research has shown that modifying the electronic properties of the benziodoxole core, for instance by introducing a fluorine atom, can modulate the reactivity of the EBX reagent. The electron-withdrawing nature of the fluorine atom can influence the efficiency of the radical trapping step and the subsequent redox processes in the catalytic cycle.

Table of Research Findings on Substituted EBX Reagents in Radical Alkynylations

| Radical Precursor | EBX Substituent | Product | Yield (%) |

| Tertiary alkyl trifluoroborate | 4-Fluoro | Alkynylated alkane | Moderate |

| Secondary alkyl trifluoroborate | 4-Fluoro | Alkynylated alkane | Good |

| Ketoacid | 4-Fluoro | Ynone | Good |

These findings demonstrate that this compound is a viable starting material for creating effective reagents used in modern synthetic methodologies like photoredox catalysis.

Utilization in Ionic Liquid Supported Organic Synthesis

While direct documented applications of this compound in ionic liquid (IL) supported synthesis are not extensively reported, the unique properties of ionic liquids suggest their potential utility in reactions involving this compound. Ionic liquids are salts with low melting points, often composed of organic cations and various anions, that can function as both solvents and catalysts in chemical transformations. distantreader.orgscispace.com

The advantages of using ILs in organic synthesis include enhanced reaction rates, improved selectivity, and simplified catalyst recycling. distantreader.org For a substrate like this compound, with its halogenated aromatic structure, ILs could offer a favorable medium for various coupling reactions. The polar and weakly coordinating nature of many ILs can dissolve organometallic compounds and stabilize transition-metal catalysts used in such transformations. scispace.com Furthermore, in reactions like esterification, the resulting ester products are often immiscible with the ionic liquid, allowing for straightforward separation by decantation, and the IL can be recovered and reused. distantreader.org Given these characteristics, ionic liquids represent a promising, "green" alternative to volatile organic solvents for future synthetic applications involving this compound and its derivatives.

Development of Analogues with Modified Substitutions (e.g., 2-amino-5-fluoro-3-iodobenzoic acid)

The structural framework of this compound serves as a template for the development of analogues with modified substitutions, a key strategy in medicinal chemistry and materials science. A notable example is the synthesis of 2-amino-5-fluoro-3-iodobenzoic acid, an aromatic compound featuring an amino group, a fluorine atom, and an iodine atom on a benzoic acid core. smolecule.com This compound is valued as a precursor in the synthesis of more complex pharmaceutical agents. smolecule.com

Several synthetic methods have been established for producing this analogue. One common approach is the direct halogenation of a related precursor. smolecule.com Specifically, 2-amino-5-fluoro-3-iodobenzoic acid can be synthesized from 2-amino-5-fluorobenzoic acid. smolecule.com This transformation involves the introduction of an iodine atom onto the aromatic ring using an iodinating agent, such as potassium iodide, under acidic conditions. smolecule.com Refluxing the starting material with an iodine source in a suitable solvent like acetic acid facilitates the electrophilic aromatic substitution to yield the desired product. smolecule.com

Table 1: Synthesis Methods for 2-Amino-5-fluoro-3-iodobenzoic acid

| Method | Starting Material | Key Reagents | Description |

| Direct Halogenation | 2-amino-5-fluorobenzoic acid | Iodine source (e.g., potassium iodide), Acidic conditions | Iodine is directly introduced onto the aromatic ring of the precursor. smolecule.com |

| Reflux Method | 2-amino-5-fluorobenzoic acid | Iodine, Solvent (e.g., acetic acid) | The reaction mixture is heated to facilitate the iodination reaction. smolecule.com |

Radiolabeling Strategies

The presence of a stable iodine atom in the this compound structure makes it an excellent candidate for radiolabeling, where a non-radioactive isotope is replaced with a radioactive one for imaging or tracing purposes.

The iodine atom on the aromatic ring can be substituted with a radioisotope, such as Iodine-125 (¹²⁵I), to create radiotracers for biological studies. A common strategy for radioiodination involves the synthesis of an organotin precursor. mdpi.com This method, known as radioiodo-destannylation, offers a pathway to label aromatic rings under mild conditions.

The general process involves first converting the iodo-substituted compound into a trialkylstannyl derivative, for example, by using a palladium-catalyzed reaction. This stannylated intermediate is then subjected to an electrophilic substitution reaction with a source of radioactive iodine, such as no-carrier-added [¹²⁵I]NaI. mdpi.com The reaction is facilitated by a mild oxidizing agent, like Chloramine-T, which converts the iodide into a more reactive electrophilic species. mdpi.com This technique allows for the efficient incorporation of ¹²⁵I, yielding the desired radiolabeled compound with high radiochemical purity and molar activity. mdpi.com This approach has been successfully applied to various aromatic molecules, including derivatives of p-iodobenzoic acid and tyrosine analogs. mdpi.comnih.gov

Derivatives of this compound are also used to synthesize analogs for Positron Emission Tomography (PET), a powerful medical imaging technique. PET requires molecules labeled with positron-emitting radioisotopes, with Fluorine-18 (B77423) (¹⁸F) being one of the most widely used due to its favorable decay properties. nih.govresearchgate.net

Table 2: Key Properties of Fluorine-18 for PET Imaging

| Property | Value |

| Symbol | ¹⁸F |

| Half-Life | 109.77 minutes openmedscience.com |

| Decay Mode | Positron Emission (β+) openmedscience.com |

| Production Method | Typically ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron openmedscience.com |

| Application | Synthesis of radiopharmaceuticals for PET imaging researchgate.netopenmedscience.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information, offering a detailed fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum reveals the presence of specific functional groups, which absorb at characteristic frequencies. For 4-Fluoro-3-iodobenzoic acid, the key structural features—a carboxylic acid, a substituted benzene (B151609) ring, a carbon-fluorine bond, and a carbon-iodine bond—would produce a complex and informative spectrum.

The most prominent feature is expected to be from the carboxylic acid group. This includes a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers common in solid-state carboxylic acids. Superimposed on this broad peak would be the sharper C-H stretching vibrations from the aromatic ring. The carbonyl (C=O) stretch is another strong, sharp absorption, anticipated in the 1680-1710 cm⁻¹ region. Additionally, C-O stretching and O-H bending vibrations are expected between 1400-1440 cm⁻¹ and 920-960 cm⁻¹, respectively.

The aromatic ring itself contributes to the spectrum with C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H bending vibrations. The presence of halogen substituents is also detectable; the C-F stretching vibration gives rise to a strong band typically found in the 1150-1250 cm⁻¹ range. The C-I bond, being much weaker, absorbs at lower frequencies, usually below 600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Modes for this compound Note: These are approximate ranges based on characteristic functional group absorptions. Precise peak positions can vary based on the molecular environment and physical state.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1250 - 1150 | Strong |

| O-H Bend | Carboxylic Acid | 960 - 920 | Medium, Broad |

| C-I Stretch | Aryl Iodide | < 600 | Medium to Weak |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that involves scattering light from a laser source. While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy detects vibrations that change the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the aromatic C=C ring stretching vibrations, which are often highly symmetric, are expected to be strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The C-I bond, involving a heavy and highly polarizable iodine atom, should also yield a distinct and useful signal at low frequencies. In contrast, the polar O-H and C=O bonds of the carboxylic acid group, which are dominant in the FT-IR spectrum, are typically weaker in Raman spectra. The combination of both techniques provides a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the connectivity and chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Shift Analysis

¹H NMR spectroscopy maps the chemical environment of the hydrogen atoms. In this compound, there are three distinct protons on the aromatic ring. Their chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups. The proton ortho to the iodine (H-2) is expected to be the most downfield (highest δ value), appearing as a doublet. The proton between the fluorine and carboxylic acid groups (H-5) would likely appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The proton ortho to the carboxylic acid (H-6) would be expected to appear as a doublet of doublets as well. The acidic proton of the carboxyl group would appear as a broad singlet, typically far downfield (>10 ppm), and its position can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The molecule has seven unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (~165-170 ppm). The aromatic carbons exhibit a range of chemical shifts determined by their substituents. The carbon directly bonded to the fluorine (C-4) will show a large coupling constant (¹JCF), resulting in a doublet. The carbons adjacent to the fluorine (C-3 and C-5) will show smaller two-bond couplings (²JCF). The carbon bonded to iodine (C-3) will have its chemical shift moved upfield due to the "heavy atom effect."

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on substituent effects and data from similar compounds. Solvent: DMSO-d₆.

| ¹H NMR | |||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~ 8.3 | d | ³JHH ≈ 2.0 |

| H-5 | ~ 7.8 | ddd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.0, ³JHF ≈ 5.5 |

| H-6 | ~ 7.4 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 8.5 |

| -COOH | > 13 | br s | - |

| ¹³C NMR | |||

| Carbon | Predicted δ (ppm) | ||

| C=O | ~ 166 | ||

| C-4 (C-F) | ~ 163 (d, ¹JCF ≈ 250 Hz) | ||

| C-2 | ~ 142 | ||

| C-6 | ~ 129 | ||

| C-1 | ~ 128 | ||

| C-5 | ~ 118 (d, ²JCF ≈ 23 Hz) | ||

| C-3 (C-I) | ~ 95 (d, ²JCF ≈ 22 Hz) |

Fluorine (¹⁹F) NMR for Halogenated Systems

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe of the local electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift would be in the typical range for an aryl fluoride. The signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-5 and H-6). The precise chemical shift is sensitive to solvent, temperature, and pH, making ¹⁹F NMR a valuable tool for studying intermolecular interactions. Based on data for similar compounds like 3-bromo-4-fluorobenzoic acid, the chemical shift would be expected in the range of -95 to -115 ppm relative to CFCl₃.

Solid-State NMR for Condensed Phase Analysis

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (SSNMR) provides invaluable information on the structure and dynamics of molecules in their crystalline or amorphous solid forms. In the solid state, anisotropic interactions that are averaged out in solution, such as chemical shift anisotropy (CSA) and dipolar couplings, can be measured.

For this compound, high-resolution solid-state ¹³C NMR, typically employing techniques like magic-angle spinning (MAS), would reveal important structural details. For instance, if there is more than one molecule in the crystallographic asymmetric unit (a phenomenon known as polymorphism or the formation of different crystal packing arrangements), separate peaks would be observed for each chemically distinct carbon atom in the different molecules. This makes SSNMR a powerful tool for identifying and characterizing different solid forms of a compound. Studies on co-crystals of benzoic acid have demonstrated that ¹³C SSNMR can clearly resolve the signals from the carboxylic acid groups of different molecules within the crystal lattice, confirming the composition of the asymmetric unit. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. Various ionization methods and analyzers can be coupled with separation techniques to achieve high sensitivity and selectivity.

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules or small molecules in solution, minimizing fragmentation. When coupled with an Ion Trap (IT) mass analyzer, ESI-IT-MS allows for the trapping and analysis of ions, enabling detailed structural studies through fragmentation experiments.

For this compound, analysis in negative ion mode is common, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. The mass spectrum would be expected to show a prominent peak for the deprotonated molecule. nih.gov An ion trap analyzer can isolate this precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which helps confirm the molecular structure. Predicted mass-to-charge ratios (m/z) for various adducts of this compound provide a basis for its identification in mass spectrometry experiments. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

| [M-H]⁻ | 264.91672 |

| [M+H]⁺ | 266.93128 |

| [M+Na]⁺ | 288.91322 |

| [M+K]⁺ | 304.88716 |

| [M+NH₄]⁺ | 283.95782 |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography (most commonly high-performance liquid chromatography, HPLC) with the mass analysis capabilities of mass spectrometry. diva-portal.org This is particularly useful for separating the target compound from complex matrices before detection. researchgate.net

When analyzing this compound, reversed-phase HPLC can be used for separation, after which the eluent is directed to the mass spectrometer. ESI is a typical ionization source for this application. diva-portal.org

A more specialized configuration involves coupling HPLC with both Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and ESI-MS. This dual-detection setup provides complementary information. ESI-MS provides data on the intact molecular ion and its fragments, confirming the identity of the parent compound or its metabolites. Simultaneously, ICP-MS offers highly sensitive and element-specific detection of iodine. nycu.edu.tw This hyphenated technique is invaluable for metabolic studies where tracking the fate of the iodine atom is crucial.

The coupling of HPLC with ICP-MS is an exceptionally potent method for the specific detection and quantification of iodine-containing compounds in complex biological or environmental samples. nycu.edu.twsemanticscholar.org In metabolite profiling of this compound, the HPLC separates the parent compound from its various metabolic products. The eluent from the column is then introduced into the ICP-MS system.

The high-temperature argon plasma of the ICP-MS atomizes and ionizes all elements in the sample. The mass spectrometer is set to monitor specifically for the mass of iodine (m/z 127). This provides an "iodine chromatogram," where peaks correspond only to iodine-containing species. This high specificity allows for the detection of even trace levels of iodinated metabolites that might be indistinguishable from background noise using less specific detectors. nycu.edu.tw This approach is critical for understanding the biotransformation and distribution of the compound.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound in the solid state. mdpi.com To perform this analysis, a suitable single crystal of this compound is grown and mounted in an X-ray diffractometer.

The analysis provides detailed information on:

Molecular Geometry: Precise bond lengths and angles within the molecule.

Crystal Packing: The arrangement of molecules relative to one another in the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions such as hydrogen bonds (e.g., between carboxylic acid groups, forming dimers) and potential halogen bonds involving the iodine atom. nih.gov

This information is fundamental to understanding the compound's physical properties and its interactions in a solid-state environment.

Interactive Data Table: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD

Note: This table represents the type of data generated from an XRD experiment and is for illustrative purposes.

| Parameter | Example Value |

| Chemical Formula | C₇H₄FIO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.98 |

| b (Å) | 15.65 |

| c (Å) | 12.43 |

| β (°) | 95.5 |

| Volume (ų) | 770.1 |

| Z (molecules/unit cell) | 4 |

Variable temperature X-ray diffraction involves collecting diffraction data at a range of different temperatures, both high and low. This technique is employed to study dynamic processes and temperature-dependent structural phenomena.

For this compound, this method could be used to:

Identify Phase Transitions: Determine if the crystal structure changes from one form to another upon heating or cooling. Such transitions can significantly alter the physical properties of the material.

Analyze Thermal Expansion: Quantify how the unit cell dimensions change with temperature.

Study Proton Dynamics: In carboxylic acid dimers, the acidic proton can sometimes be disordered between the two oxygen atoms. Variable temperature studies can help to model this disorder or identify a temperature at which the proton becomes localized on one oxygen atom, providing insight into the dynamics of hydrogen bonding.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of chemical compounds. This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, a change in heat flow is detected, which allows for the determination of the transition temperature and the enthalpy of fusion (the heat absorbed during melting).

For the compound this compound, thermal analysis via DSC can provide valuable insights into its purity and physical stability. The melting point of a crystalline solid is a characteristic physical property. Commercially available this compound is reported to have a melting point in the range of 174 °C to 177 °C. biosynth.comchemicalbook.com

A comprehensive search of scientific literature and chemical databases was conducted to obtain detailed research findings on the enthalpy of fusion for this compound. Despite extensive investigation into experimental thermodynamic data, no specific studies reporting the enthalpy of fusion for this compound were found. While thermal analysis data exists for related compounds such as iodobenzoic and fluorobenzoic acids, direct experimental values for the heat of fusion of this compound are not available in the reviewed literature. sci-hub.se

Therefore, while the melting point provides a key parameter for the phase transition of this compound, a quantitative value for the enthalpy of fusion cannot be provided at this time based on currently accessible research data.

Table of Thermal Properties for this compound

| Parameter | Value | Reference(s) |

| Melting Point | 174 - 177 °C | biosynth.comchemicalbook.com |

| Enthalpy of Fusion (ΔHfus) | Data not available |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular structure and electronics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a multi-electron system with its electron density. For a molecule like 4-Fluoro-3-iodobenzoic acid, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy levels and dipole moments. Common functionals such as B3LYP, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are often used for such calculations on substituted benzoic acids. These studies provide insights into how the substituents (fluorine and iodine) influence the geometry and electronic structure of the benzoic acid core.

Ab Initio Molecular Orbital Calculations (e.g., G3, G4 levels)

Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. High-level methods like Gaussian-3 (G3) and Gaussian-4 (G4) are known for their high accuracy in predicting thermochemical properties such as enthalpies of formation and atomization energies. While computationally intensive, these methods provide benchmark data for other computational approaches. A study on this compound using these methods would yield highly reliable energetic information.

Conformational Analysis and Rotational Barriers

The carboxylic acid group in this compound can rotate around the C-C single bond connecting it to the benzene (B151609) ring. Conformational analysis would involve calculating the potential energy surface for this rotation to identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how its shape influences its interactions. Such studies often reveal that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is the most stable due to conjugation. The presence of bulky substituents like iodine could influence these rotational barriers.

Prediction of Vibrational Frequencies and Spectra

Theoretical calculations are instrumental in predicting the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed spectral peaks. For this compound, this analysis would help identify the characteristic vibrational modes associated with the C-F, C-I, and carboxylic acid functional groups.

HOMO-LUMO Analysis and Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, this analysis would reveal how the electron-withdrawing effects of the fluorine and iodine atoms influence the electronic structure and reactivity of the molecule.

Dipole Moment Calculations

In the absence of specific published data for this compound, the above descriptions serve to outline the types of valuable insights that would be gained from such computational studies.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties through computational methods is a key area of research for materials with potential applications in photonics and optoelectronics. For molecules like this compound, quantum chemical approaches such as Density Functional Theory (DFT) are utilized to investigate NLO characteristics. researchgate.netresearchgate.net These calculations focus on determining key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are indicative of a molecule's NLO response. researchgate.net

The structural features of this compound, specifically the presence of a π-conjugated benzene ring substituted with an electron-donating carboxyl group and electron-withdrawing halogen atoms (fluorine and iodine), suggest the potential for significant NLO activity. scielo.org.mxjmcs.org.mx The intramolecular charge transfer that can occur between these groups is a critical factor for enhancing NLO properties. researchgate.net Computational studies on similar halogen-substituted aromatic compounds have shown that the type and position of the halogen can tune the NLO response. researchgate.netscielo.org.mx Theoretical investigations would typically analyze the relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap (EHOMO-LUMO), as a smaller energy gap often correlates with larger β values. scielo.org.mx

Table 1: Predicted NLO Parameters for this compound (Conceptual) This table is conceptual and illustrates the types of data generated from DFT calculations for NLO properties. Actual values would be determined through specific computational studies.

| Parameter | Symbol | Typical Unit (a.u.) | Description |

| Dipole Moment | μ | Debye | Measures the polarity of the molecule. |

| Mean Polarizability | <α> | a.u. | Describes the molecule's ability to form an induced dipole moment in an electric field. |

| Anisotropy of Polarizability | Δα | a.u. | Measures the difference in polarizability along different molecular axes. |

| First Hyperpolarizability | βtot | a.u. | Quantifies the second-order NLO response of the molecule. |

| HOMO-LUMO Energy Gap | Egap | eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

Thermodynamic Property Evaluation

Computational thermodynamics is essential for establishing a reliable set of thermodynamic data for chemical compounds, which is critical for process design, safety analysis, and understanding chemical reactivity.

The standard molar enthalpies of formation (ΔfH°m), sublimation (ΔgcrH°m), and fusion (ΔlcrH°m) are key thermodynamic properties. For halobenzoic acids, these values can be determined using high-level quantum chemical methods. nist.gov These computations are validated by comparing them with critically evaluated data for related compounds, such as benzoic acid and various halobenzenes. nist.gov

The enthalpy of sublimation, which is crucial for correcting condensed-phase enthalpies of formation to the gas phase for theoretical comparison, can be derived experimentally from the temperature dependence of vapor pressure using the Clausius-Clapeyron equation. sci-hub.seumsl.edu The enthalpy of fusion represents the energy required for the solid-to-liquid phase transition. wikipedia.org Computational approaches provide a powerful tool for predicting these values, especially when experimental data is scarce or inconsistent. nist.gov

Table 2: Experimental Thermodynamic Data for Related Halobenzoic Acids at 298.15 K This table presents experimental data for isomers related to this compound, providing context for the expected values for the title compound.

| Compound | ΔfH°m (crystal) (kJ·mol⁻¹) | ΔgcrH°m (kJ·mol⁻¹) | Source |

| 3-Fluorobenzoic acid | - | 93.6 ± 0.6 | sci-hub.se |

| 4-Fluorobenzoic acid | -585.2 ± 1.3 | 93.7 ± 1.7 | nist.gov |

| 3-Iodobenzoic acid | - | 111.1 ± 1.9 | sci-hub.se |

| 4-Iodobenzoic acid | - | 112.9 ± 2.5 | sci-hub.se |

A critical evaluation of thermodynamic properties involves comparing and assessing the consistency of data from different sources, including both experimental measurements and computational results. nist.gov This analysis is vital for identifying potential discrepancies and establishing reliable benchmark values. For instance, studies on monohalobenzoic acids have revealed significant inconsistencies between experimental and computed results for compounds like 3- and 4-iodobenzoic acid. nist.gov Such discrepancies can arise from experimental uncertainties or limitations in computational models. By critically analyzing the data, recommended values can be established, often relying on computations that are validated against a consistent set of experimental data for structurally similar compounds. nist.gov This rigorous process ensures the quality and reliability of the thermodynamic data used in further scientific and industrial applications.

Reaction Mechanism Studies

Theoretical investigations into reaction mechanisms provide detailed insights into the pathways, transition states, and energetics of chemical transformations, which is essential for optimizing reaction conditions and designing new synthetic routes.

Computational studies are instrumental in elucidating the mechanisms of complex catalytic reactions. While specific studies on Zn-catalyzed fluorocyclization of this compound derivatives are not widely reported, the methodology for such an investigation is well-established. DFT calculations are frequently used to explore the mechanisms of catalytic fluorocyclization reactions. researchgate.net These studies can map the potential energy surface of the reaction, identify key intermediates and transition states, and determine the factors that control stereoselectivity. For a hypothetical reaction involving a derivative of this compound, theoretical analysis would clarify the role of the zinc catalyst in activating the substrate and facilitating the ring-closing and fluorination steps.

This compound serves as a potential precursor for the synthesis of hypervalent iodine reagents, which are versatile and environmentally friendly oxidants in organic synthesis. acs.orgresearchgate.net The formation of these reagents typically involves the oxidation of the iodine(I) center of the iodoarene to an iodine(III) species. nih.gov The mechanism can proceed through ligand exchange with a suitable hypervalent iodine compound or by direct oxidation. acs.org

Computational studies have been crucial in understanding the structure and reactivity of hypervalent iodine compounds. nih.gov These studies explain their unique properties through the concept of a hypervalent bond, often described as a linear, three-center-four-electron (3c-4e) bond. acs.orgprinceton.edu This bond is highly polarized, weaker, and longer than a standard covalent bond, which accounts for the characteristic reactivity of these reagents. acs.org Theoretical investigation of the formation of a hypervalent iodine reagent from this compound would involve modeling the oxidation step and the subsequent ligand association to form the stable pseudotrigonal bipyramidal geometry characteristic of iodine(III) compounds. princeton.edu The use of related compounds like 4-fluoro-2-iodobenzoic acid in synthesizing hypervalent iodine oxidants underscores the relevance of this mechanistic pathway. ossila.com

Role of Carboxylic Acid Moiety in Catalysis

The carboxylic acid group in this compound plays a significant role in its catalytic applications, particularly in directing ortho-C–H functionalization reactions. Theoretical and experimental studies on substituted benzoic acids have elucidated the directing-group capabilities of the carboxyl moiety.

In transition-metal-catalyzed reactions, such as iridium-catalyzed ortho-iodination, the carboxylic acid can act as an internal ligand, coordinating to the metal center and directing the catalytic activity to the adjacent C-H bond. acs.orgresearchgate.net Mechanistic investigations, supported by computational studies, suggest that this proceeds through a cyclometalated intermediate, which facilitates the selective functionalization of the ortho-position. acs.org The efficiency of this catalytic cycle can be influenced by the electronic properties of other substituents on the benzene ring. For instance, electron-withdrawing groups can impact the electron density at the metal center, thereby affecting the rate and yield of the reaction. acs.org

Furthermore, the carboxylic acid moiety is pivotal in decarboxylative cross-coupling reactions, where it is removed as carbon dioxide to form a new carbon-carbon or carbon-heteroatom bond. While not a direct catalytic role of the moiety itself, its presence is a prerequisite for this type of transformation, which is a powerful tool in synthetic organic chemistry.

The acidity of the carboxylic acid, which is modulated by the electron-withdrawing effects of the fluorine and iodine substituents, is also a key factor in its catalytic behavior. Theoretical studies on substituted benzoic acids have shown a clear correlation between the electronic nature of the substituents and the gas-phase acidity. nih.gov Electron-withdrawing groups, such as halogens, generally increase the acidity of the benzoic acid. nih.gov This enhanced acidity can influence its role in acid-catalyzed reactions or its ability to act as a proton shuttle in various catalytic cycles.

Structure-Property Relationship Studies

The relationship between the molecular structure of this compound and its physicochemical properties is a key area of computational investigation. These studies aim to predict and understand the compound's behavior based on its atomic composition and arrangement.

Group-additivity methods, such as the one developed by Benson, are powerful tools for estimating the thermochemical properties of molecules, including their enthalpy of formation. wikipedia.org This approach assumes that the properties of a larger molecule can be calculated by summing the contributions of its constituent functional groups. wikipedia.org For this compound, the estimation of its thermochemical properties would involve the summation of group additivity values (GAVs) for the constituent groups attached to the aromatic ring.

An extensive and reliable database of thermodynamic properties for aromatic molecules has been constructed using quantum chemistry calculations, which has led to the development of a consistent set of Benson group additive values. rsc.org While specific GAVs for a molecule with this exact substitution pattern may not be explicitly tabulated in all literature, they can be derived or estimated from existing data for related aromatic, halogenated, and carboxylic acid-containing compounds. nih.govresearchgate.netconsensus.appnsf.gov

The following table illustrates a hypothetical breakdown of the groups in this compound and the types of GAVs that would be required for property estimation.

| Group | Description | Estimated Contribution to Enthalpy of Formation (Illustrative) |

|---|---|---|

| C-(C)2(H) | Aromatic carbon bonded to two other carbons and one hydrogen | Value derived from benzene and substituted benzenes |

| C-(C)2(F) | Aromatic carbon bonded to two other carbons and a fluorine atom | Specific value for a fluoro-substituted aromatic carbon |

| C-(C)2(I) | Aromatic carbon bonded to two other carbons and an iodine atom | Specific value for an iodo-substituted aromatic carbon |

| C-(C)2(COOH) | Aromatic carbon bonded to two other carbons and a carboxylic acid group | Specific value for a carboxyl-substituted aromatic carbon |

| Correction Factors | Interactions between adjacent substituents (ortho, meta, para) | Values accounting for electronic and steric interactions |

It is important to note that the accuracy of group-additivity methods can be affected by strong intramolecular interactions, such as those that may occur between the adjacent iodine and carboxylic acid groups in this compound. nist.gov Therefore, correction factors for such interactions are often necessary to obtain more accurate estimations.

The fluorine and iodine substituents have a profound influence on the molecular conformation and reactivity of this compound. Computational studies on substituted benzoic acids provide a framework for understanding these effects.

Molecular Conformation:

Quantum chemical calculations, such as those using density functional theory (DFT), have been employed to investigate the potential energy landscapes of halogen-substituted benzoic acids. proquest.com For ortho-substituted benzoic acids, the interactions between the carboxylic group and the halogen substituent are of particular interest. proquest.com In the case of this compound, the iodine atom is ortho to the carboxylic acid group.

Theoretical studies on ortho-halobenzoic acids reveal the existence of different conformers based on the orientation of the carboxylic acid group relative to the benzene ring and the halogen substituent. proquest.com The planarity of the molecule can be influenced by these intramolecular interactions. While the carboxylic group generally prefers to be coplanar with the benzene ring to maximize conjugation, steric hindrance from a bulky ortho-substituent like iodine can lead to a slight twisting of the COOH group out of the plane. proquest.com

The following table summarizes the likely conformational preferences based on studies of related molecules.

| Conformational Feature | Influence of Fluorine (at C4) | Influence of Iodine (at C3) | Overall Effect on this compound |

|---|---|---|---|

| Planarity of the Benzene Ring | Maintains planarity | Maintains planarity | The benzene ring is expected to be planar. |

| Orientation of the Carboxylic Acid Group | Minimal steric effect, electronic effects dominate | Potential for steric hindrance leading to slight out-of-plane rotation of the COOH group. Intramolecular hydrogen bonding may also influence orientation. | A near-planar conformation is likely, with the possibility of a small dihedral angle between the COOH group and the ring. |

| Intramolecular Interactions | Primarily electronic (inductive and resonance effects) | A combination of steric repulsion and potential weak intramolecular hydrogen bonding between the iodine and the carboxylic hydrogen. quora.com | The interplay of these interactions will determine the most stable conformer. |

Reactivity:

Theoretical studies on substituted benzoic acids have shown that electron-withdrawing substituents increase the acidity of the carboxylic acid. nih.gov Therefore, this compound is expected to be a stronger acid than benzoic acid. The reactivity of the C-I bond is also a key feature, making the molecule a versatile building block in cross-coupling reactions. myskinrecipes.com

The distribution of electron density in the halogen atoms of this compound is not uniform, a phenomenon that is crucial for understanding its ability to form halogen bonds. sciforum.net Theoretical investigations have revealed that covalently bonded halogen atoms exhibit an anisotropic distribution of electron density, leading to a region of lower electron density, often referred to as a "sigma-hole," on the side of the halogen atom opposite to the covalent bond. sciforum.net

Halogen Bonding:

The presence of a positive electrostatic potential on the sigma-hole allows the halogen atom to act as an electrophile and engage in attractive non-covalent interactions with nucleophiles, known as halogen bonds. etamu.edu The strength of the halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached. etamu.edu

In this compound, the iodine atom is a good halogen bond donor due to its high polarizability. The electron-withdrawing nature of the benzene ring, further enhanced by the fluorine and carboxylic acid substituents, increases the positive character of the sigma-hole on the iodine atom, thereby strengthening its halogen bonding capability. etamu.edu

The following table summarizes the expected electron density characteristics and halogen bonding potential.

| Halogen Atom | Electron Density Feature | Halogen Bonding Potential |

|---|---|---|

| Fluorine | High electronegativity, less polarizable. Electron density is more uniformly distributed. | Generally a poor halogen bond donor, but can act as a halogen bond acceptor. rsc.org |

| Iodine | Lower electronegativity, highly polarizable. Exhibits a significant positive sigma-hole. | A strong halogen bond donor, capable of forming significant interactions with Lewis bases. etamu.edu |

Computational studies, such as those employing quantum theory of atoms in molecules (QTAIM) and molecular electrostatic potential (MEP) surface calculations, can provide a quantitative description of the electron density deformation and the nature of the sigma-hole on the iodine atom of this compound. niscpr.res.in These analyses are instrumental in predicting and understanding the supramolecular chemistry of this compound.

Applications in Medicinal Chemistry and Chemical Biology Research

Scaffold Design for Pharmacologically Active Agents

The intrinsic properties of 4-Fluoro-3-iodobenzoic acid make it an attractive scaffold for the design of new drugs. The presence of the carboxylic acid group, along with the fluorine and iodine substituents, offers multiple points for chemical modification, enabling the creation of diverse molecular libraries for screening against various biological targets.

The strategic incorporation of halogen atoms, such as fluorine and iodine, into a drug candidate's molecular structure can significantly influence its biological properties. The fluorine atom, due to its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups. The larger iodine atom can introduce favorable steric interactions and serve as a handle for further chemical reactions, such as cross-coupling reactions, to build more complex molecules. The interplay of these halogen effects is a key consideration in the design of potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. By systematically modifying the this compound scaffold and evaluating the resulting analogs, researchers can identify the key structural features required for optimal interaction with a specific biological target. This iterative process of design, synthesis, and testing allows for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. While specific SAR studies on non-radiopharmaceutical derivatives of this compound are not extensively detailed in publicly available literature, the principles of SAR are fundamental to its application in medicinal chemistry.

Radiopharmaceutical Development and Imaging Agents

A significant application of this compound is in the development of radiopharmaceuticals for diagnostic imaging, particularly for Positron Emission Tomography (PET). The ability to incorporate a positron-emitting isotope, such as fluorine-18 (B77423) ([¹⁸F]), into molecules derived from this scaffold allows for the non-invasive visualization and quantification of biological processes in vivo.

One notable example of a radiopharmaceutical derived from a related precursor is ¹⁸Fguanidine ([¹⁸F]FIBG). This compound is an analog of meta-iodobenzylguanidine (MIBG), a well-established imaging agent for neuroendocrine tumors. The synthesis of [¹⁸F]FIBG involves the radiofluorination of a suitable precursor, demonstrating the utility of the fluorinated and iodinated phenyl ring in radiopharmaceutical design.

Radiolabeled analogs derived from this compound precursors are evaluated for their ability to accumulate in specific tissues and bind to their intended biological targets. For instance, a related compound, 4-[¹⁸F]fluoropropoxy-3-iodobenzylguanidine ([¹⁸F]FPOIBG), has been studied in vitro in norepinephrine (B1679862) transporter (NET)-expressing cell lines, including the neuroblastoma cell lines SK-N-SH and SK-N-BE(2c). These studies are crucial for determining the tracer's specificity and potential for imaging NET-expressing tissues such as neuroblastoma, the heart's sympathetic nervous system, and the adrenal medulla.

Below is a table summarizing the in vitro uptake of [¹⁸F]FPOIBG in various NET-expressing cell lines.

| Cell Line | Tumor Type | [¹⁸F]FPOIBG Uptake (% of total activity) |

| SK-N-SH | Neuroblastoma | 10.2 ± 1.5 |

| UVW-NAT | - | 39.6 ± 13.4 |

| SK-N-BE(2c) | Neuroblastoma | 13.3 ± 2.5 |

Preclinical Evaluation of Bioactive Properties (Preliminary Investigations)

Before a new compound can be considered for clinical use, it must undergo rigorous preclinical evaluation to assess its biological effects. This includes in vitro studies to determine its mechanism of action and in vivo studies in animal models to evaluate its efficacy and biodistribution. For example, preclinical studies with [¹⁸F]FIBG in a pheochromocytoma xenograft mouse model have shown high accumulation of the tracer in the tumor, allowing for clear visualization with PET imaging. These preliminary investigations are essential for establishing the potential of this compound derivatives as either therapeutic or diagnostic agents.

Antimicrobial Activity Studies

Direct studies detailing the antimicrobial activity of this compound are not extensively available in the current scientific literature. However, research on structurally related compounds provides some context. For instance, a study investigating the antibacterial efficacy of various halogenated benzoic acid derivatives against Vibrio parahaemolyticus and Vibrio harveyi examined the activity of the positional isomer, 3-fluoro-4-iodobenzoic acid. nih.gov In this study, 3-fluoro-4-iodobenzoic acid was found to have a minimum inhibitory concentration (MIC) of over 500 μg/mL against both planktonic cells and biofilms of V. parahaemolyticus. nih.gov These findings suggest that this particular isomer possesses low antibacterial activity against the tested strains. While this provides insight into a closely related molecule, dedicated research is required to determine the specific antimicrobial profile of this compound. Broader research into derivatives of various benzoic acids has shown that such compounds can exhibit a range of antimicrobial activities. wjbphs.com

Interactive Data Table: Antimicrobial Activity of a Positional Isomer

| Compound | Target Organism | MIC (Planktonic) | MIC (Biofilm) |

| 3-Fluoro-4-iodobenzoic acid | Vibrio parahaemolyticus | >500 µg/mL | >500 µg/mL |

Anti-inflammatory Effects Research

There is a lack of specific research in the publicly available scientific literature focusing on the anti-inflammatory effects of this compound. While derivatives of other carboxylic acids have been investigated for their anti-inflammatory potential, dedicated studies on this particular compound are not apparent. mdpi.comnih.gov

Antitumor Activity Research

Interaction Studies with Biological Macromolecules

Binding Affinity to Proteins

Specific studies investigating the binding affinity of this compound to proteins, such as human serum albumin, are not found in the current body of scientific literature. Research has been conducted on the interaction of other benzoic acid derivatives with proteins. For example, the binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin has been characterized using fluorescence quenching techniques. nih.gov Such studies provide a framework for how small molecule-protein interactions can be investigated, but similar analyses for this compound have not been published.

Interactions with Nucleic Acids

There is no direct research available that describes the interactions between this compound and nucleic acids such as DNA or RNA. The introduction of fluorine into nucleic acid structures, for instance in 2'-fluoro-modified RNA, has been shown to enhance pairing affinity and nuclease resistance. nih.govnih.gov However, these studies focus on the modification of the nucleic acid itself, rather than the interaction of a small molecule like this compound with nucleic acids. Investigations into the potential for this compound to bind to or interact with DNA or RNA have not been reported.

Supramolecular Chemistry and Crystal Engineering

Self-Assembly Driven by Intermolecular Interactions

The self-assembly of 4-Fluoro-3-iodobenzoic acid into well-defined supramolecular structures is anticipated to be a result of a sophisticated interplay between its hydrogen- and halogen-bonding capabilities.